Cas no 2034385-92-5 (3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione)
3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(1-(2-cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione
- F6474-1327
- 2034385-92-5
- 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
- AKOS026689265
- 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione
-
- Inchi: 1S/C13H18N2O4/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2
- InChI Key: KOQHJWRNARNACU-UHFFFAOYSA-N
- SMILES: O=C(CC1CC1)N1CCC(CC1)N1C(=O)OCC1=O
Computed Properties
- Exact Mass: 266.12665706g/mol
- Monoisotopic Mass: 266.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 66.9Ų
3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6474-1327-2μmol |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
2034385-92-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F6474-1327-5μmol |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
2034385-92-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6474-1327-10μmol |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
2034385-92-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6474-1327-20μmol |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
2034385-92-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6474-1327-1mg |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
2034385-92-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F6474-1327-2mg |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
2034385-92-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F6474-1327-3mg |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
2034385-92-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6474-1327-4mg |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
2034385-92-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6474-1327-5mg |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
2034385-92-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6474-1327-10mg |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
2034385-92-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione
Introduction to 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS No. 2034385-92-5)
3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2034385-92-5, belongs to a class of heterocyclic molecules characterized by a fused oxazolidine ring system. The presence of a 2-cyclopropylacetyl substituent and a piperidin-4-yl moiety imparts distinct chemical and pharmacological properties, making it a promising candidate for further investigation in drug discovery and development.
The oxazolidine core is a well-known scaffold in medicinal chemistry, often employed due to its ability to mimic the binding pockets of biological targets such as enzymes and receptors. The 2,4-dione functional group further enhances the compound's reactivity and potential for derivatization, enabling the synthesis of analogs with tailored biological activities. This structural motif has been explored in various therapeutic contexts, including antimicrobial, anti-inflammatory, and anticancer applications.
In recent years, there has been a growing interest in developing novel small molecules that can modulate protein-protein interactions (PPIs) and other critical biological pathways. The piperidin-4-yl group in this compound not only contributes to its solubility and metabolic stability but also serves as a hinge-binding motif, facilitating interactions with target proteins. This feature is particularly relevant in the design of kinase inhibitors and other enzyme-targeting agents.
One of the most compelling aspects of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione is its potential as a lead compound for further optimization. The combination of the oxazolidine ring and the 2-cyclopropylacetyl side chain creates a versatile platform for structure-based drug design. Researchers have leveraged computational methods such as molecular docking and molecular dynamics simulations to predict how this compound might interact with specific biological targets. These studies have suggested that it could exhibit inhibitory activity against certain enzymes implicated in diseases like cancer and inflammation.
The CAS No. 2034385-92-5 provides a unique identifier for this compound, ensuring consistency in scientific literature and patent filings. This standardized nomenclature is crucial for researchers who need to reference or synthesize this molecule accurately. The compound's synthesis involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, including transition metal catalysis and flow chemistry, have been employed to streamline the process.
Recent advancements in spectroscopic techniques have allowed for detailed structural characterization of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided insights into its conformational dynamics and intermolecular interactions. These structural insights are invaluable for understanding its mechanism of action and for guiding the development of more potent derivatives.
The pharmacokinetic properties of this compound are also under investigation. Studies have focused on its solubility, bioavailability, metabolic stability, and potential toxicity profiles. These parameters are critical for determining whether it can progress to clinical trials as an active pharmaceutical ingredient (API). Preliminary data suggest that modifications to the piperidin-4-yl or 2-cyclopropylacetyl moieties could enhance its pharmacokinetic profile without compromising biological activity.
In conclusion,3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS No. 2034385-92-5) represents an exciting opportunity for innovation in drug discovery. Its unique structural features make it well-suited for targeting complex biological pathways associated with various diseases. As research continues to uncover new therapeutic applications for this compound, it holds promise as a foundation for next-generation therapeutics.
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